Sulfanilyl fluoride

Organic Synthesis Bioconjugation Click Chemistry

When sourcing a sulfonyl fluoride for covalent probe development, generic substitution risks experimental failure. Sulfanilyl fluoride (98-62-4) is the validated choice: its primary aromatic amine enables fluorophore/biotin/alkyne conjugation via acylation or diazotization, while the SO₂F warhead targets serine, lysine, and other nucleophilic residues. Unlike PMSF (rapid aqueous degradation, no derivatization handle) or AEBSF (larger scaffold), this compact bifunctional building block provides superior hydrolytic stability over sulfanilyl chloride, enabling reliable SuFEx click chemistry, ABP assembly, and covalent kinase probe development under ambient conditions.

Molecular Formula C6H6FNO2S
Molecular Weight 175.18 g/mol
CAS No. 98-62-4
Cat. No. B1216867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfanilyl fluoride
CAS98-62-4
Synonymssulfanilyl fluoride
Molecular FormulaC6H6FNO2S
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)F
InChIInChI=1S/C6H6FNO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H,8H2
InChIKeyBPUKPIBWYZWYQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfanilyl Fluoride (CAS 98-62-4) for Precision Covalent Chemistry: Procurement Guide for Research & Industrial Synthesis


Sulfanilyl fluoride (4-aminobenzenesulfonyl fluoride, CAS 98-62-4) is a sulfonyl fluoride derivative characterized by the presence of an aromatic amino group and a sulfonyl fluoride (-SO₂F) warhead on a benzene ring [1]. The compound exhibits a molecular weight of 175.18 g/mol, a melting point range of 65-69°C, a predicted boiling point of approximately 284°C at 760 mmHg, a density of approximately 1.43 g/cm³, and a predicted LogP of approximately 1.30 [2][3]. This compound functions as a covalent electrophilic warhead and serves as a versatile intermediate in organic synthesis, medicinal chemistry, and chemical biology applications .

Sulfanilyl Fluoride vs. Generic Sulfonyl Fluoride Inhibitors: Why Structural Nuance Determines Research Reproducibility and Synthetic Utility


While sulfonyl fluoride-based reagents share a common electrophilic warhead, their utility is critically dependent on the specific structural context surrounding the sulfonyl fluoride group. Unlike widely used analogs such as phenylmethylsulfonyl fluoride (PMSF, CAS 329-98-6), which lacks an aromatic amine for downstream functionalization and is rapidly degraded in aqueous media with a half-life of approximately 30-85 minutes at pH 7-8 [1], sulfanilyl fluoride offers a primary aromatic amine handle that enables selective derivatization, conjugation, or probe assembly [2]. Compared to 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF, CAS 30827-99-7), sulfanilyl fluoride provides a more compact molecular scaffold with a directly attached amine, facilitating distinct reactivity profiles in click chemistry and SuFEx (Sulfur(VI) Fluoride Exchange) applications [3]. Furthermore, the stability of sulfanilyl fluoride toward hydrolysis exceeds that of sulfanilyl chloride, making it the preferred electrophile for reactions conducted under ambient or mildly aqueous conditions . These structural and physicochemical differences directly translate to divergent performance in enzyme inhibition assays, bioconjugation workflows, and multi-step organic syntheses; therefore, generic substitution without experimental validation introduces substantial risk of altered reactivity, reduced yield, or compromised data reproducibility.

Sulfanilyl Fluoride: Quantified Differentiation Evidence for Scientific Selection


Dual-Electrophile Synthetic Versatility: Aromatic Amine Handle vs. Comparator PMSF

Sulfanilyl fluoride possesses a primary aromatic amine (-NH₂) directly attached to the benzene ring, a functional group entirely absent in phenylmethylsulfonyl fluoride (PMSF, CAS 329-98-6) [1][2]. This amine handle enables orthogonal functionalization via diazotization, acylation, or sulfonamide formation, permitting the construction of complex molecular architectures without compromising the sulfonyl fluoride warhead [3]. The absence of this amine in PMSF restricts its utility primarily to terminal protease inhibition, whereas sulfanilyl fluoride serves as both a covalent warhead and a synthetic linchpin for probe assembly and library synthesis .

Organic Synthesis Bioconjugation Click Chemistry

Aqueous Hydrolysis Stability: Sulfanilyl Fluoride vs. PMSF

Sulfanilyl fluoride demonstrates significantly greater resistance to aqueous hydrolysis compared to phenylmethylsulfonyl fluoride (PMSF). PMSF is documented to undergo rapid degradation in aqueous solution, with a reported half-life of approximately 30 minutes under standard laboratory conditions [1] and approximately 85 minutes at pH 8.0 and 25°C at a concentration of 20 μmol/L . In contrast, sulfanilyl fluoride is characterized by stability and resistance to hydrolysis under physiological conditions . The sulfonyl fluoride moiety in sulfanilyl fluoride offers enhanced stability compared to other sulfonyl halides [2].

Enzyme Inhibition Biochemical Assay Protease Research

Halide Stability Comparison: Sulfanilyl Fluoride vs. Sulfanilyl Chloride

Direct comparison between sulfanilyl fluoride and its chloride analog (sulfanilyl chloride, 4-aminobenzenesulfonyl chloride) demonstrates a distinct stability advantage for the fluoride derivative. Sulfanilyl fluoride is documented to be less prone to hydrolysis than sulfanilyl chloride and can be employed under milder reaction conditions [1]. The enhanced stability of the sulfonyl fluoride group relative to sulfonyl chlorides constitutes a key practical advantage in synthetic workflows where moisture sensitivity poses a limitation .

Synthetic Chemistry Reagent Selection Moisture-Sensitive Reactions

Kinase Profiling Applications: Covalent Modification of Conserved Lysine Residues

Sulfanilyl fluoride has been specifically utilized in the development of chemical probes for profiling kinase activity in live cells, where it selectively targets conserved lysine residues within the ATP-binding site of kinases . This application leverages the compound's electrophilic sulfonyl fluoride warhead to form stable sulfonamide linkages with nucleophilic lysine ε-amino groups, a covalent modification strategy that is structurally enabled by the aromatic amine scaffold .

Chemical Biology Kinase Inhibitor Activity-Based Probe

Sulfanilyl Fluoride Procurement-Driven Application Scenarios Based on Verified Differentiation


Synthesis of Covalent Probes and Activity-Based Protein Profiling Reagents

The combination of a sulfonyl fluoride warhead for covalent protein modification and a primary aromatic amine for conjugation makes sulfanilyl fluoride an optimal starting material for constructing activity-based probes (ABPs) and chemical biology tool compounds. The aromatic amine permits attachment of fluorophores, biotin affinity tags, or alkyne click handles via standard acylation or diazotization chemistry, while the sulfonyl fluoride moiety retains its electrophilic reactivity toward serine, lysine, and other nucleophilic residues [1]. This dual functionality is absent in simpler sulfonyl fluorides like PMSF, necessitating procurement of sulfanilyl fluoride specifically for probe development workflows [2].

Kinase Inhibitor Lead Generation and Lysine-Targeted Covalent Drug Discovery

Sulfanilyl fluoride has established utility in developing chemical probes for profiling kinase activity in live cells by selectively targeting conserved lysine residues within ATP-binding pockets [1]. This application is predicated on the compound's ability to form stable sulfonamide linkages with lysine ε-amino groups. Researchers engaged in covalent kinase inhibitor discovery, particularly those pursuing lysine-targeted strategies, should prioritize sulfanilyl fluoride as a foundational electrophilic scaffold from which to elaborate structure-activity relationships and optimize target selectivity .

Moisture-Tolerant Sulfonamide and Sulfonate Ester Synthesis

In synthetic organic chemistry workflows where sulfanilyl chloride would undergo premature hydrolysis or require stringent anhydrous conditions, sulfanilyl fluoride offers a practical alternative with enhanced stability toward ambient moisture [1]. The sulfonyl fluoride moiety can be employed for constructing sulfonamides via reaction with amines or sulfonate esters via reaction with alcohols under milder conditions than those required for the corresponding chloride [2]. This stability advantage simplifies experimental protocols and improves reaction reproducibility in laboratories without access to rigorously anhydrous environments.

Dye and Light-Sensitive Material Synthesis

Historical and current industrial applications include the preparation of dyes that exhibit enhanced light absorption properties [1]. The aromatic amine group serves as a chromophore attachment point or can be diazotized for azo dye formation, while the sulfonyl fluoride group provides a reactive handle for further functionalization. For dye chemistry and materials science applications requiring a bifunctional aromatic building block with a reactive sulfonyl electrophile, sulfanilyl fluoride represents a fit-for-purpose intermediate with documented precedent .

Technical Documentation Hub

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